Potassium nonafluoropentanoate
Overview
Description
Potassium nonafluoropentanoate is a chemical compound with the molecular formula C5F9KO2This compound is characterized by its high fluorine content, which imparts unique chemical properties, making it useful in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium nonafluoropentanoate can be synthesized through the reaction of nonafluoropentanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water:
C5F9COOH+KOH→C5F9COOK+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium nonafluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Precipitation Reactions: When mixed with certain metal salts, it can form precipitates due to the formation of insoluble compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and metal salts. Reaction conditions such as temperature, solvent, and concentration are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated organic compounds, while precipitation reactions can produce metal fluorides .
Scientific Research Applications
Potassium nonafluoropentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated compounds for pharmaceutical applications often involves this compound as a precursor or intermediate.
Industry: It is used in the production of specialty chemicals, coatings, and surfactants due to its stability and reactivity.
Mechanism of Action
The mechanism by which potassium nonafluoropentanoate exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms in the compound allows it to form strong bonds with various substrates, influencing reaction pathways and outcomes. These interactions can affect molecular targets and pathways, such as enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Potassium perfluorobutanoate
- Potassium perfluorohexanoate
- Potassium perfluorooctanoate
Uniqueness
Potassium nonafluoropentanoate is unique due to its specific chain length and fluorine content, which confer distinct chemical properties compared to other perfluorinated compounds. Its intermediate chain length provides a balance between reactivity and stability, making it versatile for various applications .
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O2.K/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMMBPOWNVGELL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896625 | |
Record name | Potassium perfluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-23-2 | |
Record name | Potassium perfluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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